Bromocloronitrometano

Descripción general

Descripción

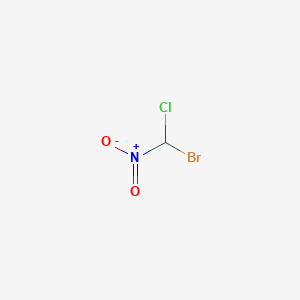

Bromochloronitromethane is a halonitromethane, which is a recently identified class of disinfection by-products (DBPs) in drinking water . It has a molecular formula of CHBrClNO2 and an average mass of 174.381 Da .

Molecular Structure Analysis

Bromochloronitromethane contains a total of 6 bonds; 5 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 nitro group(s) (aliphatic) .

Physical And Chemical Properties Analysis

Bromochloronitromethane has a density of 2.1±0.1 g/cm3, a boiling point of 132.7±20.0 °C at 760 mmHg, and a vapor pressure of 8.8±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 37.0±3.0 kJ/mol, a flash point of 34.0±21.8 °C, and an index of refraction of 1.522 .

Aplicaciones Científicas De Investigación

Estudios de Mutagénesis

El BCN se utiliza en investigación de mutagénesis debido a su capacidad para inducir mutaciones. Sirve como herramienta para comprender la función de los genes y los mecanismos biológicos de las enfermedades relacionadas con mutaciones .

Investigación de Subproductos de Desinfección

Como un subproducto de desinfección nitrogenado (N-DBP), el BCN se estudia por sus efectos en la salud humana. La investigación ha demostrado que la exposición al BCN en el agua potable puede conducir a estrés oxidativo intestinal y respuestas inflamatorias .

Toxicología Ambiental

El papel del BCN en la toxicología ambiental es significativo. Se utiliza para evaluar la toxicidad de los contaminantes del agua y su impacto en los ecosistemas, particularmente en relación con el daño oxidativo del ADN .

Tratamiento de Aguas Residuales

En el campo del tratamiento de aguas residuales, el BCN se aplica como un agente oxidante para tratar los contaminantes. Su eficacia en la descomposición de sustancias nocivas lo hace valioso para mantener la calidad del agua .

Química Analítica

El BCN encuentra aplicación en química analítica para la detección y cuantificación de especies químicas. Su reactividad se explota en varios métodos analíticos para medir la presencia de compuestos específicos .

Estudios Microbiológicos

El compuesto se utiliza para estudiar las alteraciones estructurales y funcionales de la flora intestinal en ratones. Esta investigación proporciona información sobre la respuesta del microbioma a la exposición química y sus implicaciones más amplias para la salud humana .

Evaluación de Riesgos para la Salud

El BCN es fundamental en los estudios de evaluación de riesgos para la salud. Al comprender su perfil de toxicidad, los investigadores pueden evaluar mejor los riesgos asociados con los N-DBP en el agua potable y desarrollar normas de seguridad .

Síntesis Química

Por último, el BCN se utiliza en síntesis química como reactivo. Sus propiedades permiten la formación de nuevos enlaces químicos, ayudando en la creación de nuevos compuestos para diversas aplicaciones científicas .

Safety and Hazards

When handling Bromochloronitromethane, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Bromochloronitromethane (BCNM) is a member of the Halonitromethanes, a recently identified class of disinfection by-products (DBPs) in drinking water . The mechanism of action of BCNM involves several aspects, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors.

Target of Action

The primary targets of BCNM are yet to be definitively identified. It’s known that bcnm, like other halonitromethanes, is a disinfection by-product in drinking water Therefore, it’s likely that its primary targets are microorganisms present in the water supply

Result of Action

A study on mice exposed to bcnm and other halonitromethanes showed significant hepatic toxicity and changes in serum metabolic profiles, indicating potential toxic effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BCNM. For instance, the presence of other chemicals in the water supply could potentially affect the formation and action of BCNM. Additionally, factors such as pH, temperature, and the presence of organic matter could influence its stability and efficacy as a disinfectant .

Análisis Bioquímico

Biochemical Properties

It is known that HNMs, including Bromochloronitromethane, can interact with various biomolecules, leading to DNA strand breaks

Cellular Effects

Bromochloronitromethane has been shown to induce intestinal oxidative stress and inflammatory response in animal models . It can also cause changes in the diversities and community structure of intestinal flora, triggering intestinal flora dysbiosis . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to cause DNA strand breaks, suggesting it may interact with DNA or associated proteins

Temporal Effects in Laboratory Settings

It is known that the effects of HNMs can change over time, potentially due to the compound’s stability, degradation, and long-term effects on cellular function .

Propiedades

IUPAC Name |

bromo-chloro-nitromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrClNO2/c2-1(3)4(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGLTGHXUDTPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881187 | |

| Record name | Bromochloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135531-25-8 | |

| Record name | Bromochloronitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135531-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, bromochloronitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135531258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the potential health risks associated with Bromochloronitromethane exposure in drinking water?

A1: Bromochloronitromethane exhibits cytotoxicity and genotoxicity, meaning it can be harmful to cells and damage DNA, respectively []. Research has shown that it causes damage to mammalian cells, including Chinese hamster ovary (CHO) cells []. While more research is needed to fully understand its long-term effects on human health, its presence in drinking water raises concerns.

Q2: How does the chemical structure of Bromochloronitromethane influence its toxicity compared to other halonitromethanes?

A2: Studies have shown that brominated nitromethanes tend to be more cytotoxic and genotoxic than their chlorinated counterparts []. This suggests that the presence of bromine in the molecule contributes to its toxicity. Further research into the structure-activity relationship of halonitromethanes is necessary to fully understand these differences.

Q3: How do free radicals interact with Bromochloronitromethane in water?

A3: Bromochloronitromethane readily reacts with both hydroxyl radicals (*OH) and hydrated electrons (e(aq)-) in water []. These reactions are important for understanding the fate and degradation of Bromochloronitromethane in water treatment processes. The rate constants for these reactions have been determined, providing valuable data for predicting the compound's behavior in aqueous environments [].

Q4: What analytical methods are available for detecting and quantifying Bromochloronitromethane in water samples?

A4: Gas chromatography-mass spectrometry (GC-MS) coupled with cold on-column (COC) injection has proven to be an effective method for analyzing Bromochloronitromethane in drinking water []. This method offers advantages over traditional split/splitless injection techniques, particularly in minimizing the thermal degradation of this compound during analysis [].

Q5: Beyond cytotoxicity and genotoxicity, how does Bromochloronitromethane exposure affect living organisms?

A5: Research has shown that exposure to Bromochloronitromethane can induce oxidative stress and inflammatory responses in the intestines of mice, leading to changes in gut microbiota composition and function []. This disruption of the gut microbiome, termed "dysbiosis," can have broader implications for overall health.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Z)-1,2-diphenylbut-1-enyl]phenol](/img/structure/B120472.png)

![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)

![1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B120484.png)

![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)

![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)

![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)